molecular formula C11H16O B13449879 Dispiro[2.2.3^{6}.2^{3}]undecan-8-one

Dispiro[2.2.3^{6}.2^{3}]undecan-8-one

Cat. No.: B13449879
M. Wt: 164.24 g/mol
InChI Key: KGLCXHAWUJCIGQ-UHFFFAOYSA-N
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Description

Dispiro[2.2.3{6}.2{3}]undecan-8-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, making it a member of the spiro compound family. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the cycloaddition reactions of suitable precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the desired spirocyclic structure . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of Dispiro[2.2.3{6}.2{3}]undecan-8-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.3{6}.2{3}]undecan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

Dispiro[2.2.3{6}.2{3}]undecan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dispiro[2.2.3{6}.2{3}]undecan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antiproliferative activity may involve the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its bioactivity .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

dispiro[2.2.36.23]undecan-8-one

InChI

InChI=1S/C11H16O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h1-8H2

InChI Key

KGLCXHAWUJCIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CC(=O)C3

Origin of Product

United States

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